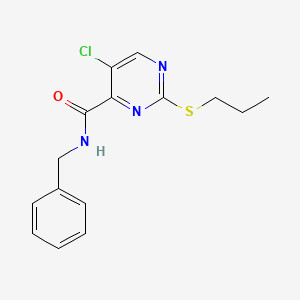
N-benzyl-5-chloro-2-(propylthio)-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to "N-benzyl-5-chloro-2-(propylthio)-4-pyrimidinecarboxamide," often involves reactions with substituted benzyl chlorides and chloroacetic acid to produce novel derivatives. These processes are characterized by NMR spectral data and elemental analysis, demonstrating the formation of compounds with specific substituent configurations affecting their antimicrobial activity (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives, including those similar to the compound , reveal planar configurations stabilized by intramolecular hydrogen bonds. This near-planarity is significant, as it influences the molecule's interactions and stability, with certain forms exhibiting unique polymorphic characteristics (Mazurek et al., 1996).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and cyclizations, to form complex structures. These reactions enable the introduction of diverse functional groups, enriching the chemical properties of the compounds for potential applications in drug discovery and development (Yang et al., 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various scientific and industrial contexts. For instance, specific pyrimidine derivatives have been identified with significant solubility and thermal stability, indicating their potential utility in high-performance applications (Zhang et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, of pyrimidine derivatives can be tailored through molecular modifications. These alterations can enhance the compound's activity against a range of targets, such as microorganisms, indicating its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).
properties
IUPAC Name |
N-benzyl-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-2-8-21-15-18-10-12(16)13(19-15)14(20)17-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHOUNXUTOEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
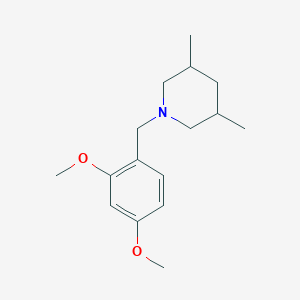
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
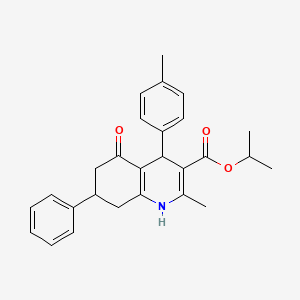
![5-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B5087767.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)
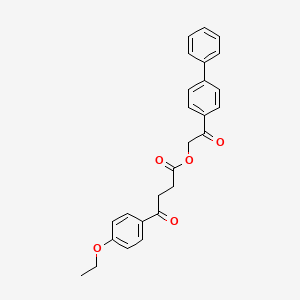
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)
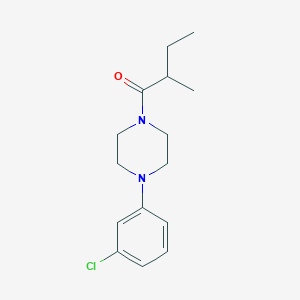
![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)